Mulberrofuran C

Hepatoprotection Oxidative Stress Cytoprotection

Mulberrofuran C is the optimal choice for oxidative stress cytoprotection (EC50=0.41 µM, 37× more potent than Mulberrofuran G) and multi-target Alzheimer's pathology (Aβ, tau, AChE). Its distinct Diels–Alder benzofuran core enables critical SAR studies vs. analogs (MG, KG, AB), avoiding target mismatch in tyrosinase assays. Ideal as an HSV-1/2 reference inhibitor (IC50=3.1-5.0 µg/mL). For high-sensitivity hepatic injury models and pathway deconvolution.

Molecular Formula C34H28O9
Molecular Weight 580.6 g/mol
CAS No. 77996-04-4
Cat. No. B144287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulberrofuran C
CAS77996-04-4
Synonymsmulberrofuran C
Molecular FormulaC34H28O9
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O
InChIInChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1
InChIKeyWTGKDESIYCVAOP-UNTHUGQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Mulberrofuran C CAS 77996-04-4: Natural Diels–Alder Benzofuran for Multi-Target Neuroprotection and Oxidative Stress Research


Mulberrofuran C is a Diels–Alder-type 2-arylbenzofuran adduct (C34H28O9) isolated from Morus alba root bark [1]. It is characterized by its unique bicyclic core and multiple phenolic hydroxyl groups, distinguishing it from simpler prenylated flavonoids [2]. Biogenetically derived from the intermolecular [4+2] cycloaddition of a chalcone derivative and a dehydroprenyl 2-arylbenzofuran derivative, its complex architecture underpins a broad multi-target profile relevant to neurodegeneration and oxidative stress [3].

Why Mulberrofuran C Cannot Be Substituted with Mulberrofuran G, Kuwanon G, or Albanol B


Within the Morus alba benzofuran family, subtle structural variations drive divergent pharmacological selectivities. Mulberrofuran G (MG) and Kuwanon G (KG) are potent tyrosinase inhibitors (IC50 ~6.35 µM), while Albanol B (AB) shows no activity up to 350 µM, a difference tied to the presence or absence of the methyl cyclohexene ring [1]. Mulberrofuran C, by contrast, demonstrates negligible tyrosinase inhibition, yet excels in oxidative stress cytoprotection (EC50 = 0.41 µM) and multi-target Alzheimer's disease (AD) pathology, a profile not shared by its analogs [2][3]. Simply substituting another mulberry benzofuran introduces significant risk of target mismatch, assay failure, or erroneous conclusions.

Quantitative Comparator Data: Mulberrofuran C vs. Closest Analogs (MG, MK, KG, AB)


Hepatoprotective Potency Against t-BHP-Induced Oxidative Stress

In a direct head-to-head study evaluating hepatoprotective activity against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells, Mulberrofuran C (EC50 = 0.41 ± 0.48 µM) was significantly more potent than its close structural analog Mulberrofuran G (EC50 = 15.31 ± 2.21 µM), representing a 37-fold difference in cytoprotective capacity [1]. It also outperformed sanggenol Q (EC50 = 6.94 µM) and kuwanon T (EC50 = 30.32 µM).

Hepatoprotection Oxidative Stress Cytoprotection

Neuroprotective Potency Against Glutamate-Induced Excitotoxicity

In the same head-to-head study, neuroprotective activity against glutamate-induced cell death in HT22 neuronal cells revealed that Mulberrofuran C (EC50 = 16.50 ± 7.82 µM) was comparably potent to Mulberrofuran G (EC50 = 19.71 ± 0.71 µM), but substantially less protective than the benzofuran moracin E (EC50 = 1.02 ± 0.13 µM) [1]. This indicates that within the benzofuran class, neuroprotective potency varies widely and cannot be assumed based on structural similarity.

Neuroprotection Excitotoxicity HT22

AChE Inhibition and Anti-Amyloid Aggregation for Alzheimer's Disease Models

In a systematic screening of 10 Diels–Alder-type adducts, Mulberrofuran C demonstrated moderate acetylcholinesterase (AChE) inhibition (IC50 = 4.2 µM) and 70.7% inhibition of Aβ₁₋₄₂ self-aggregation at 20 µM [1]. While its AChE potency was inferior to Mulberrofuran G (IC50 = 2.13 µM), it exhibited a favorable multi-target profile, including 49.1% tau aggregation inhibition and an ORAC antioxidant value of 2.9 (higher than Trolox) [1]. Notably, its blood-brain barrier (BBB) permeability (Pe = 0.3 × 10⁻⁶ cm/s) was low, a critical differentiator from the more brain-penetrant analog Mulberrofuran K (Pe = 8.7 × 10⁻⁶ cm/s) [1].

Alzheimer's Disease AChE Amyloid-beta Tau

Anti-HSV-1/2 Antiviral Activity vs. Kuwanon X

Among six stilbene derivatives isolated from Morus alba leaves, Mulberrofuran C demonstrated moderate antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), with IC50 values of 5.0 µg/mL (standard strain), 3.1 µg/mL (clinical strain), and 3.2 µg/mL (HSV-2) in Vero cell plaque reduction assays [1]. In contrast, Mulberrofuran G showed no detectable anti-HSV activity, while Kuwanon X was the most potent analog (IC50 = 2.2, 1.5, and 2.5 µg/mL, respectively) [1]. This differential activity highlights the functional consequences of subtle structural modifications within the benzofuran family.

Antiviral HSV-1 HSV-2 Herpes Simplex

Anti-Inflammatory Activity (NO Production) vs. Mulberrofuran K

In LPS-induced BV2 microglial cells, Mulberrofuran C suppressed nitric oxide (NO) production with an IC50 of 21.8 µM [1]. This is a class-level anti-neuroinflammatory effect; however, its analog Mulberrofuran K exhibited ~3-fold greater potency in the same assay system, with an IC50 of 7.1 µM [2]. Both compounds act as multi-target anti-AD agents, but Mulberrofuran K combines superior NO suppression with favorable BBB permeability, positioning it as the preferred candidate for CNS inflammation models.

Anti-inflammatory Neuroinflammation Microglia Nitric Oxide

PTP1B Inhibitory Activity for Diabetes and Metabolic Research

In a bioassay-guided fractionation study, Mulberrofuran C was identified as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 16.9 ± 1.1 µM [1][2]. This activity is comparable to kuwanon L (IC50 = 16.9 µM range) but significantly weaker than sanggenon C (IC50 = 1.6 ± 0.3 µM), the most potent inhibitor in the same isolate panel [2]. The data suggest that while Mulberrofuran C contributes to the overall PTP1B inhibitory profile of Morus alba extracts, it is not the principal active constituent for this target.

PTP1B Diabetes Insulin Signaling Metabolic

Procurement-Driven Application Scenarios for Mulberrofuran C (CAS 77996-04-4)


Hepatocyte Oxidative Stress and Cytoprotection Screening

Based on its exceptional potency in protecting HepG2 cells from t-BHP-induced oxidative damage (EC50 = 0.41 µM, 37-fold more potent than Mulberrofuran G), Mulberrofuran C is the optimal selection for in vitro liver injury models where high sensitivity to oxidative insult is required. Its robust cytoprotection at sub-micromolar concentrations minimizes compound interference and enables clear signal-to-noise ratios in high-content screening [1].

Multi-Target Alzheimer's Disease (AD) Pathway Dissection (In Vitro)

Researchers investigating the convergence of Aβ aggregation (70.7% inhibition at 20 µM), tau pathology (49.1% inhibition), cholinergic dysfunction (AChE IC50 = 4.2 µM), and neuroinflammation (NO IC50 = 21.8 µM) should procure Mulberrofuran C as a single molecular probe. Its moderate activity across multiple AD-relevant targets makes it ideal for pathway deconvolution studies, despite its low BBB permeability precluding CNS in vivo use [2].

Antiviral Drug Discovery: Broad-Spectrum Anti-HSV Reference Compound

For virology groups screening natural products against herpes simplex virus, Mulberrofuran C provides a well-characterized, moderately potent reference inhibitor (HSV-1 IC50 = 3.1–5.0 µg/mL; HSV-2 IC50 = 3.2 µg/mL) with a defined selectivity index (SI = 5.6–8.9). Its consistent activity across standard and clinical HSV-1 strains, and its stark contrast to the inactive analog Mulberrofuran G, make it a valuable positive control and a starting point for structure-activity relationship (SAR) optimization campaigns [3].

Natural Product Chemical Biology: Structure-Activity Relationship (SAR) Studies of Benzofurans

Given the well-documented functional divergence among closely related benzofurans (e.g., potent tyrosinase inhibition by Mulberrofuran G and Kuwanon G vs. inactivity of Albanol B and Mulberrofuran C), this compound is essential for SAR studies aimed at mapping the methyl cyclohexene ring's contribution to biological activity. Procuring Mulberrofuran C alongside its analogs MG, KG, and AB enables systematic interrogation of how subtle structural motifs dictate target selectivity and potency across diverse therapeutic areas [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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